Spiradoline mesylate

Overview

Description

- It acts as a highly selective kappa opioid receptor (KOR) agonist .

- In guinea pigs, its Ki value for KOR is 8.6 nM.

- It also interacts with μ and δ receptors, with Ki values of 252 nM and 9400 nM, respectively .

Spiradoline mesylate:

Mechanism of Action

Target of Action

Spiradoline mesylate is a highly selective κ-opioid receptor agonist . The κ-opioid receptor is primarily responsible for the analgesic properties of spiradoline .

Mode of Action

This compound interacts with the κ-opioid receptor, leading to a series of intracellular changes . The (-)enantiomer of spiradoline is responsible for the κ-opioid agonist properties .

Biochemical Pathways

It is known that κ-opioid receptors inhibit dopaminergic neurotransmission . Spiradoline, given systematically to rats, produces a significant and long-lasting decrease in dopamine release .

Pharmacokinetics

In preclinical studies, spiradoline has a short duration of action with a peak at around 30 minutes after administration .

Result of Action

Spiradoline has been reported to have analgesic, diuretic, and antitussive effects . It also produces significant sedation, presumably due to its antihistamine properties . Furthermore, spiradoline was reported to display effects suggestive of neuroprotective properties in animal models of ischemia .

Biochemical Analysis

Biochemical Properties

Spiradoline mesylate interacts primarily with kappa-opioid receptors, which are a type of G-protein-coupled receptor. These receptors are involved in modulating pain, mood, and stress responses. This compound binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways that result in analgesic effects . Additionally, this compound has been shown to inhibit the release of dopamine in the brain, which contributes to its effects on mood and behavior .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly neurons. In neuronal cells, this compound decreases the release of dopamine, which affects locomotor activity and analgesia . This compound also influences cell signaling pathways by activating kappa-opioid receptors, leading to changes in gene expression and cellular metabolism . In animal models, this compound has been observed to reduce blood pressure and heart rate, indicating its impact on cardiovascular cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding to kappa-opioid receptors, which are predominantly located in the central nervous system. Upon binding, this compound activates these receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in the levels of cyclic adenosine monophosphate (cAMP) . This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic and sedative effects . This compound also affects gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to vary over time. Preclinical studies indicate that this compound has a short duration of action, with peak effects occurring approximately 30 minutes after administration . The compound is relatively stable, but its effects diminish over time due to metabolic degradation . Long-term studies have demonstrated that repeated administration of this compound can lead to tolerance, necessitating higher doses to achieve the same effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound produces analgesic effects without significant adverse reactions . At higher doses, the compound can cause sedation, diuresis, and dysphoria . In some cases, high doses of this compound have been associated with neuroprotective effects in models of ischemia . The therapeutic window for this compound is relatively narrow, and careful dosing is required to balance efficacy and safety .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The major metabolic pathways involve hydroxylation and conjugation reactions, leading to the formation of inactive metabolites that are excreted in the urine . The compound does not appear to have any significant active metabolites, and its pharmacokinetic profile is characterized by rapid clearance from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . The compound readily crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound is also distributed to peripheral tissues, where it can interact with kappa-opioid receptors in various organs . The distribution of this compound is influenced by its lipophilicity and binding to plasma proteins .

Subcellular Localization

This compound is primarily localized in the cytoplasm and plasma membrane of cells, where it interacts with kappa-opioid receptors . The compound does not appear to undergo significant subcellular compartmentalization, and its activity is largely confined to the sites of receptor binding . Post-translational modifications of kappa-opioid receptors, such as phosphorylation, can influence the binding affinity and efficacy of this compound .

Preparation Methods

- Unfortunately, specific synthetic routes and industrial production methods for Spiradoline mesylate are not widely documented in the available literature.

Chemical Reactions Analysis

- Spiradoline mesylate undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are not explicitly reported.

- The major products formed from these reactions remain unspecified.

Scientific Research Applications

- Spiradoline mesylate has diverse applications:

Analgesic: It exhibits pain-relieving properties.

Diuretic: It promotes urine production.

Antitussive: It suppresses coughing.

Neuroprotective: It protects nerve cells.

Antiarrhythmic: It affects heart rhythm.

- Its ability to penetrate the blood-brain barrier makes it valuable for research .

Comparison with Similar Compounds

- While detailed comparisons are scarce, Spiradoline mesylate stands out due to its selective KOR agonism.

- Similar compounds include ketazocine and alazocine .

Properties

IUPAC Name |

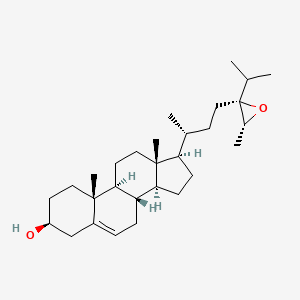

2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)/t19-,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEZDPDAYTVKKG-JLBKCEDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701007385 | |

| Record name | Spiradoline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87173-97-5 | |

| Record name | Spiradoline mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87173-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiradoline mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087173975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiradoline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRADOLINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4E85084FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of spiradoline mesylate?

A: this compound acts as a selective kappa-opioid receptor agonist. [, , ] This means it binds with high affinity to kappa-opioid receptors, primarily located in the brain and spinal cord, triggering a cascade of intracellular events. [, , ] You can find more information on the specifics of these studies at .

Q2: How does this compound affect dopamine levels in the brain?

A: Studies indicate that this compound can decrease dopamine release in specific brain regions, particularly the nucleus accumbens. [, ] This effect is thought to be a direct result of kappa-opioid receptor activation and may contribute to some of its observed behavioral effects. [, , ]

Q3: What are the potential neuroprotective properties of this compound?

A: Research suggests that this compound may offer neuroprotection against ischemic damage. In animal models of stroke, specifically gerbils subjected to cerebral ischemia, pretreatment with this compound significantly reduced neuronal death in the hippocampus, a brain region highly susceptible to ischemic injury. [, , ]

Q4: What cardiovascular effects have been observed with this compound?

A: this compound has been shown to reduce blood pressure and heart rate in animal models. [, , ] These effects are thought to be mediated through kappa-opioid receptors located within the central nervous system, specifically the hippocampus. [] Notably, these effects appear to be consistent in both normotensive and hypertensive animal models. []

Q5: Does the structure of this compound degrade in aqueous solutions?

A: Research indicates that this compound can degrade in aqueous solutions, especially under elevated temperatures and in the presence of oxygen. [] One identified degradation product involves the formation of an imidazolidine ring within the molecule. []

Q6: How does this compound interact with mu-opioid receptors?

A: In contrast to its potent activation of kappa-opioid receptors, this compound demonstrates negligible interaction with mu-opioid receptors. [, ] This selectivity is a key feature differentiating it from other opioid agonists like morphine. []

Q7: What is the impact of this compound on norepinephrine release?

A: Studies have shown that this compound can inhibit the release of norepinephrine, a neurotransmitter involved in various physiological processes, including the regulation of blood pressure and pupil diameter. [] This effect is believed to be mediated through the activation of kappa-opioid receptors. []

Q8: How does this compound affect cAMP levels?

A: Research suggests that this compound can suppress cAMP (cyclic adenosine monophosphate) accumulation, a crucial signaling molecule involved in various cellular processes. [] This effect is likely linked to its interaction with kappa-opioid receptors and downstream signaling pathways. []

Q9: Does tolerance develop to the effects of this compound?

A: Studies investigating the chronic administration of this compound revealed persistent reductions in dopamine release without evidence of tolerance development. [] This suggests that sustained therapeutic effects might be achievable with continuous treatment. []

Q10: What are the limitations of this compound for clinical use?

A: Despite promising preclinical findings, clinical development of this compound as a therapeutic agent has been hindered by its side effect profile. These undesirable effects, including diuresis, sedation, and dysphoria, occur at doses lower than those required for analgesia, limiting its therapeutic window and potential clinical applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1210654.png)

![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)